molecular formula C14H7BrCl2N2OS2 B2782177 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 392252-21-0

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2782177
CAS RN: 392252-21-0
M. Wt: 434.15
InChI Key: JRZVZKMXGGVTOP-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also seems to have a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Thiophene derivatives are known to exhibit various pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as is common for similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a variety of analytical techniques, including mass spectrometry, NMR spectroscopy, and IR spectroscopy .

Scientific Research Applications

Materials Science and Electronics

The functionalized derivatives of thiophene, including our compound of interest, have significantly contributed to materials science and electronics. Researchers have explored their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) . The bromo functionality at position 4 in our compound can serve as a handle for halogen exchange or coupling chemistry, making it valuable for designing novel electronic materials.

Agrochemical Applications

Thiophene-derived small organic molecules have found applications in agrochemicals. While specific studies on our compound are limited, its structural features suggest potential use as a building block for designing new agrochemical agents. Further investigations could explore its pesticidal or herbicidal properties .

Pharmaceutical Research

Thiophene derivatives have attracted attention in pharmaceutical research due to their diverse biological activities. Our model compound contains an amide group at position 2, which facilitates functionalization. Researchers could explore its potential as a scaffold for drug development. The aldehyde group at position 3 also offers synthetic versatility .

Nonlinear Optical Materials

Although direct studies on our compound are scarce, related thiophene derivatives have been investigated for their nonlinear optical properties. These materials find applications in optical communication, laser technology, and photonic devices. Researchers could explore the bromo-substituted thiophene system for similar purposes .

Electron-Induced Decomposition Studies

Recent research has focused on electron-induced decomposition pathways of brominated compounds. While not specific to our compound, understanding its behavior under electron attachment could provide insights into its reactivity and potential applications .

Synthetic Strategies and Derivatives

Our compound’s synthesis involves successive direct lithiations and bromination reactions. Researchers interested in developing novel derivatives could explore further functionalization at the amide and aldehyde positions. The presence of bromine at position 4 opens up possibilities for halogen exchange reactions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Similar compounds have been studied for their potential use in a variety of fields, including medicinal chemistry and materials science .

properties

IUPAC Name

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-8-3-1-7(2-4-8)13(20)19-14-18-10(6-21-14)9-5-11(16)22-12(9)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZVZKMXGGVTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

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